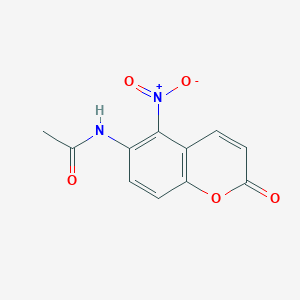![molecular formula C13H10N6 B11861145 3-Benzyl-3h-[1,2,4]triazolo[5,1-i]purine CAS No. 4022-97-3](/img/structure/B11861145.png)
3-Benzyl-3h-[1,2,4]triazolo[5,1-i]purine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzyl-3h-[1,2,4]triazolo[5,1-i]purine is a heterocyclic compound that belongs to the class of triazolopurines. These compounds are known for their diverse biological activities, including antitumor and antiviral properties . The structure of this compound consists of a triazole ring fused to a purine ring, with a benzyl group attached to the triazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-3h-[1,2,4]triazolo[5,1-i]purine typically involves the reaction of 1-amino-9-benzyl-6-iminopurine with diethoxymethyl acetate (DEMA). The reaction is carried out by refluxing the reactants in diethoxymethyl acetate for 4-5 hours. After the reaction is complete, the solvent is removed, and the residue is extracted with chloroform to obtain the pure compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-3h-[1,2,4]triazolo[5,1-i]purine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The benzyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted triazolopurines.
Scientific Research Applications
3-Benzyl-3h-[1,2,4]triazolo[5,1-i]purine has several scientific research applications:
Chemistry: Used as a building block for synthesizing other heterocyclic compounds.
Biology: Investigated for its potential as an antitumor and antiviral agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Benzyl-3h-[1,2,4]triazolo[5,1-i]purine involves its interaction with specific molecular targets and pathways. The compound binds to enzymes and receptors in the biological system, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
- 1,2,4-Triazolo[3,1-i]purine
Uniqueness
3-Benzyl-3h-[1,2,4]triazolo[5,1-i]purine is unique due to its specific structural features and the presence of a benzyl group, which imparts distinct biological activities. Compared to similar compounds, it exhibits a unique combination of antitumor and antiviral properties, making it a valuable compound for scientific research and potential therapeutic applications .
Properties
CAS No. |
4022-97-3 |
|---|---|
Molecular Formula |
C13H10N6 |
Molecular Weight |
250.26 g/mol |
IUPAC Name |
3-benzyl-[1,2,4]triazolo[5,1-f]purine |
InChI |
InChI=1S/C13H10N6/c1-2-4-10(5-3-1)6-18-8-15-11-12(18)16-9-19-13(11)14-7-17-19/h1-5,7-9H,6H2 |
InChI Key |
JYVQPVOBWNRPBI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC3=C2N=CN4C3=NC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 3-chloro-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B11861063.png)
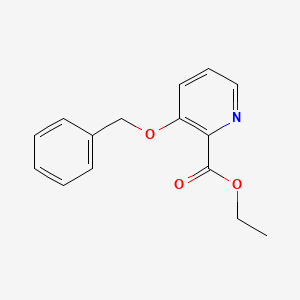
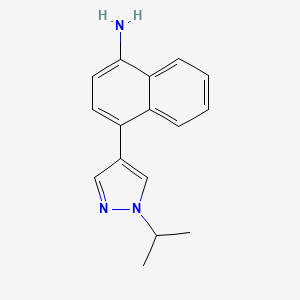


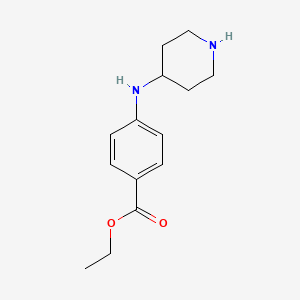
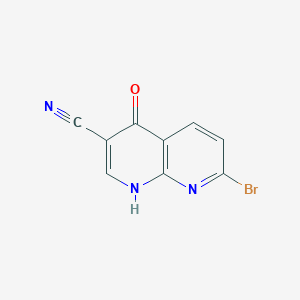
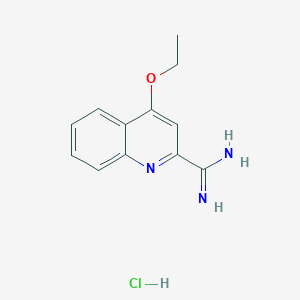


![6'-Fluoro-1'-methyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B11861111.png)


